molecular formula C9H9NO2 B1331193 n-(3-Formylphenyl)acetamide CAS No. 59755-25-8

n-(3-Formylphenyl)acetamide

Cat. No.: B1331193
CAS No.: 59755-25-8
M. Wt: 163.17 g/mol
InChI Key: KBKWZUVMKBNTFP-UHFFFAOYSA-N
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Description

N-(3-Formylphenyl)acetamide is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a formyl group (CHO) attached to the third position of a phenyl ring, which is further connected to an acetamide group (CH3CONH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formylphenyl)acetamide typically involves the acylation of 3-aminobenzaldehyde with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-Aminobenzaldehyde and acetic anhydride.

    Reaction Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid formed during the reaction.

    Procedure: The 3-aminobenzaldehyde is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(Acetylamino)benzoic acid.

    Reduction: 3-(Acetylamino)benzyl alcohol.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Formylphenyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Formylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions. The acetamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(3-Formylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-Formylphenyl)acetamide: Similar structure but with the formyl group at the fourth position. It may exhibit different reactivity and biological activity due to the positional isomerism.

    N-(3-Formylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group. This change can affect the compound’s physical properties and reactivity.

    N-(3-Formylphenyl)benzamide: Similar structure but with a benzamide group. This compound may have different applications and biological activities.

Properties

IUPAC Name

N-(3-formylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKWZUVMKBNTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292641
Record name n-(3-formylphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59755-25-8
Record name 59755-25-8
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Record name n-(3-formylphenyl)acetamide
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Record name N-(3-formylphenyl)acetamide
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Synthesis routes and methods I

Procedure details

A mixture of N-[3-(hydroxymethyl)phenyl]acetamide (10 g, 60.6 mmol) and MnO2 (7.8 g, 90 mmol) in toluene (250 mL) was refluxed for 29 hr, with addition of more MnO2 (0.7 g, 9 mmol) at 24 hr. The reaction was cooled, filtered through Celite and concentrated in vacuo to give N-(3-formylphenyl)acetamide (9.2 g, 75%). ES-MS (M+H)+=164.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide (50.0 g, 0.24 mole) and p-toluenesulfonic acid (1.0 g) in acetone (750 mL) was stirred at room temperature for 72 hours. The solution was filtered through a pad of neutral alumina and concentrated in vacuo to afford N-(3-formylphenyl)acetamide (39.4 g, 100%), mp 68°-70° C., used without further purification below.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-(3-[1,3]Dioxolan-2-yl-phenyl)-acetamide (7.8 g, 0.037 mol) and pyridinium-p-toluenesulfonate (2.8 g, 0.011 mol) in acetone-water (4:1, 400 mL) was refluxed for 1 hr. The solution was then cooled to room temperature, and the bulk of the solvent (˜90%) removed under reduced pressure. The remaining solution was then extracted with EtOAc, and the combined extracts washed with saturated NaHCO3, brine, and dried with MgSO4. Evaporation of the solvent gave N-(3-Formyl-phenyl)-acetamide (5.98 g, 98%) as an orange oil. 1H NMR (CDCl3) δ 2.22 (s, 3H), 7.46 (t, J=8 Hz, 1H), 7.59 (d, J=8 Hz, 1H), 7.89 (d, J=8 Hz, 1H), 8.07 (s, 1H), 8.69 (br s, 1H), 9.94 (s, 1H). 13C NMR (CDCl3) δ 193.9, 171.0, 140.8, 138.5, 131.2, 127.5, 127.1, 122.0, 26.0.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of N-(3-hydroxymethylphenyl)acetamide (165 mg, 1.0 mmol), celite (165 mg), pyridinium chlorochromate (645 mg, 3.0 mmol), N,N-dimethylformamide (1.0 mL) and dichloromethane (25 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered and concentrated in vacuo. The resulting residue was dissolved in dichloromethane (40 mL) and washed with aqueous sodium bicarbonate solution (2×30 mL). The organic layer was concentrated and the product purified by chromatography over silica gel using ethyl acetate/hexanes (1:1) as eluant to give 130 mg (81%) of N-(3-formylphenyl)acetamide as a brown solid. MS [M+H] 164.2, 1H NMR (CDCl3) δ (ppm) 9.96 (s, 1H), 8.22 (b, 1H), 8.03 (s, 1H), 7.89 (d, J=7.8 Hz, 1H), 7.61 (d, J=6.6 Hz, 1H), 7.47 (t, J=7.8 Hz, 1H), 2.22 (s, 1H).
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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